

# CAS number lookup for 1-Benzyl-5-nitroimidazole

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## Compound of Interest

Compound Name: 1-Benzyl-5-nitroimidazole

Cat. No.: B062536

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## Technical Guide: 1-Benzyl-5-nitroimidazole

CAS Number: 15207-93-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **1-Benzyl-5-nitroimidazole**, focusing on its chemical synthesis, biological activities, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

## Chemical and Physical Properties

Property	Value
CAS Number	15207-93-9
Molecular Formula	C <sub>14</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	253.26 g/mol
Synonyms	1-Benzyl-5-nitro-1H-benzo[d]imidazole, 1-Benzyl-5-nitrobenzimidazole

## Synthesis of 1-Benzyl-5-nitroimidazole

A common synthetic route to **1-Benzyl-5-nitroimidazole** involves a two-step process starting from 4-nitro-o-phenylenediamine. The first step is the formation of the benzimidazole ring, followed by N-alkylation with benzyl bromide.

## Experimental Protocol: Synthesis of 5-nitro-1H-benzimidazole

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.3 g of 4-nitro-o-phenylenediamine in 150 ml of 10% hydrochloric acid.
- **Reagent Addition:** To this suspension, add 15 ml of formic acid.
- **Reaction Conditions:** Heat the mixture in a water bath at 80°C with continuous stirring for 3 hours.
- **Work-up:** Cool the reaction mixture in an ice bath. Neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide until a pH of 8-9 is reached, leading to the precipitation of the product.
- **Purification:** Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield 5-nitro-1H-benzimidazole.

## Experimental Protocol: Synthesis of 1-Benzyl-5-nitro-1H-benzimidazole

- **Reaction Setup:** In a suitable flask, dissolve 5-nitro-1H-benzimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
- **Reagent Addition:** Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0°C. Stir the mixture for 30 minutes.
- **Alkylation:** Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- **Work-up:** Quench the reaction by the slow addition of ice-cold water. The crude product will precipitate out of the solution.

- Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Benzyl-5-nitro-1H-benzimidazole.

## Biological Activities and Quantitative Data

Derivatives of 5-nitrobenzimidazole have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. While specific data for **1-Benzyl-5-nitroimidazole** is limited in publicly available literature, the data for structurally related compounds provide valuable insights into its potential therapeutic applications.

### Anticancer Activity

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound ID	Modifications	Cell Line	IC <sub>50</sub> (μM)
Derivative B	5-nitro	HCT-116 (Colon)	8.5[1]

This data is for a representative 1-benzyl-1H-benzimidazole derivative with a 5-nitro modification.

### Antimicrobial Activity

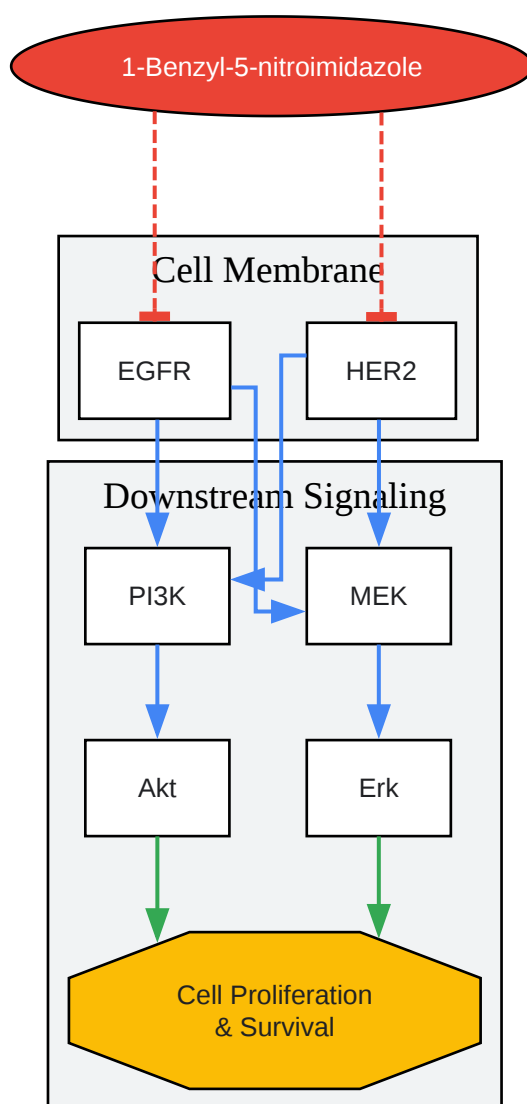
The antimicrobial potential of benzimidazole derivatives is well-documented. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

Compound	Microorganism	MIC (μg/mL)
2-(Benzylthio)methyl-5-nitro-1H-benzimidazole	E. coli	400
2-(Benzylthio)methyl-5-nitro-1H-benzimidazole	S. aureus	320

Note: The presented MIC values are for a structurally related compound and serve as an indicator of the potential antimicrobial activity of the 5-nitrobenzimidazole scaffold.

## Signaling Pathway Inhibition

A significant mechanism of the anticancer activity of benzimidazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades that are crucial for cancer cell growth and proliferation.

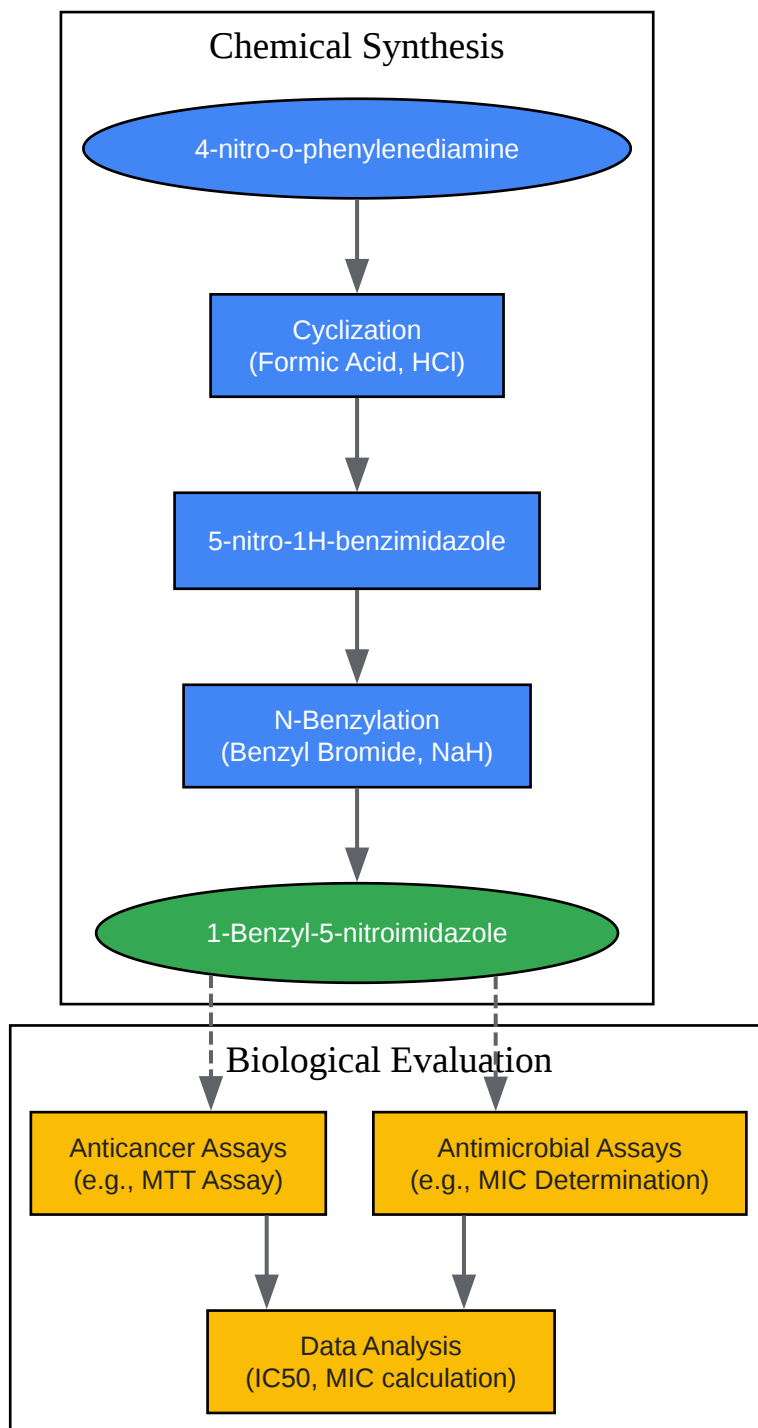


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## Inhibition of EGFR/HER2 Signaling Pathway

## Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of **1-Benzyl-5-nitroimidazole** derivatives.



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### Synthesis and Evaluation Workflow

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## References

- 1. benchchem.com [benchchem.com]
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